4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine
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Description
4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.19640838 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Synthesis of Imidazo[1,2-a]pyridines and Indoles
Compounds with structures related to 4-methoxyphenyl derivatives undergo chemical reactions yielding imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in synthetic organic chemistry. For example, reactions involving 4-methoxyphenyl derivatives can result in a mixture of corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole, indicating the potential for creating diverse molecular architectures (Khalafy et al., 2002).
Luminescent Materials
Research has demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives that exhibit remarkable optical properties, including significant Stokes' shifts and the ability to tune quantum yields. This indicates their utility in developing luminescent materials for various applications (Volpi et al., 2017).
Potential Therapeutic Properties
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines have shown promising activity against protozoal infections. Compounds synthesized from this class have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antitubercular Activity
Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of these compounds in developing new treatments for tuberculosis (Badiger & Khazi, 2013).
Antimycobacterial Activity
Imidazole derivatives designed to mimic potent antimycobacterial compounds have been synthesized and showed in vitro antimycobacterial activity. This underscores the relevance of such structures in the search for new antimycobacterial agents (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
4-methoxy-6-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-27-17-10-16(23-19(20)24-17)25-8-3-5-15(13-25)18-22-7-9-26(18)12-14-4-2-6-21-11-14/h2,4,6-7,9-11,15H,3,5,8,12-13H2,1H3,(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBFJDINTLJVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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